Enhanced Proteolytic Stability via D-Amino Acid Incorporation
The D-stereochemistry of H-D-Lys(Boc)-OMe.HCl is critical for enhancing the proteolytic stability of synthetic peptides. In a study of antimicrobial peptides, replacing all L-lysine and L-arginine residues with D-amino acids (including D-lysine) resulted in 'remarkable stability' towards proteases compared to the all-L-amino acid analog [1]. This is because proteases are typically specific for L-amino acid peptide bonds and cannot efficiently cleave bonds involving D-amino acids [2].
| Evidence Dimension | Proteolytic Stability |
|---|---|
| Target Compound Data | Peptides containing D-lysine residues exhibit significantly enhanced resistance to protease degradation. |
| Comparator Or Baseline | All-L-amino acid peptides (containing L-lysine residues) |
| Quantified Difference | Not quantified in a direct head-to-head comparison for the compound itself, but the class-level evidence demonstrates a clear qualitative improvement in stability. |
| Conditions | In vitro protease degradation assays |
Why This Matters
For the procurement of building blocks for therapeutic peptide development, selecting H-D-Lys(Boc)-OMe.HCl over its L-isomer (H-Lys(Boc)-OMe.HCl) is essential when the final peptide's in vivo half-life and stability are critical performance parameters.
- [1] Lu, J., Xu, H., Xia, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030. View Source
- [2] nbinno. (2025). D-Lysine vs. L-Lysine: Understanding the Differences in Research Applications. Retrieved from https://www.nbinno.com View Source
